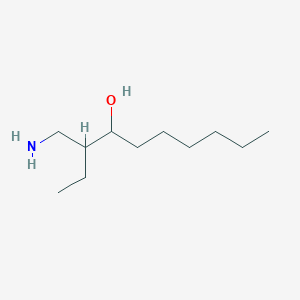
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide typically involves the reaction of serine β-lactone derivatives with imidazole or 1-(trimethylsilyl)imidazole. This ring-opening reaction is a common method for preparing imidazole derivatives . Another approach involves the conjugate addition of imidazole to didehydroalanine derivatives .
Industrial Production Methods: Industrial production methods for imidazole derivatives often utilize transition metal-catalyzed reactions. For instance, Cu (II)-catalyzed synthesis has been employed to produce various imidazole derivatives, demonstrating high efficiency and yield .
化学反応の分析
Types of Reactions: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.
科学的研究の応用
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. These interactions can modulate various biological processes, leading to their therapeutic effects .
類似化合物との比較
1,3-diazole: Another imidazole derivative with similar chemical properties.
2-aminothiazole: Contains a thiazole ring and exhibits similar biological activities.
2H-indazole: Features an indazole ring and is used in medicinal chemistry.
Uniqueness: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is unique due to its specific structure, which combines an amino group, an imidazole ring, and a methylpropanamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
2-amino-3-imidazol-1-yl-2-methylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-7(9,6(8)12)4-11-3-2-10-5-11/h2-3,5H,4,9H2,1H3,(H2,8,12) |
InChIキー |
XWQXIJXSOOQXOM-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CN=C1)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


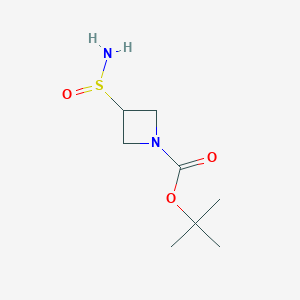

![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine](/img/structure/B13641755.png)
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
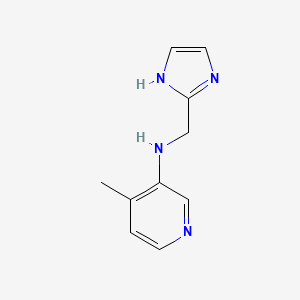
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)

![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)
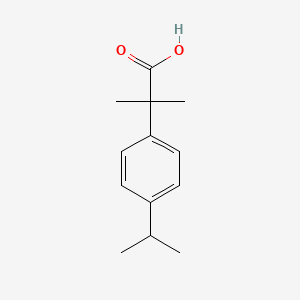
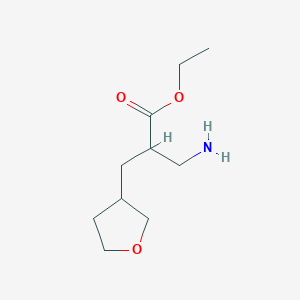
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)

